Methyl 3-oxocyclohex-1-enecarboxylate CAS number 54396-74-6
Methyl 3-oxocyclohex-1-enecarboxylate CAS number 54396-74-6
An In-depth Technical Guide to Methyl 3-oxocyclohex-1-enecarboxylate (CAS 54396-74-6)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of Methyl 3-oxocyclohex-1-enecarboxylate, a pivotal intermediate in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this guide delves into the compound's synthesis, reactivity, and applications, grounding theoretical principles in practical, field-proven insights.
Introduction: A Versatile Synthon
Methyl 3-oxocyclohex-1-enecarboxylate (CAS No. 54396-74-6) is a bifunctional organic molecule that has garnered significant attention as a versatile building block. Its structure, featuring an α,β-unsaturated ketone (enone) system and a methyl ester, offers two distinct points of reactivity, making it an ideal precursor for the synthesis of complex cyclic systems. This strategic importance is particularly pronounced in the development of pharmaceutical intermediates and agrochemicals, where the construction of six-membered rings is a common motif. Recent studies have highlighted its utility in crafting novel anticonvulsant agents and its enhanced reactivity in various carbon-carbon bond-forming reactions.
Physicochemical & Spectroscopic Profile
The compound is typically a colorless to pale yellow liquid.[1] Proper handling and storage are critical to maintain its purity; it should be kept in a tightly sealed container at 2-8°C, protected from light and moisture.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 54396-74-6 | [2][3] |
| Molecular Formula | C₈H₁₀O₃ | [2] |
| Molecular Weight | 154.16 g/mol | [2] |
| Appearance | Colorless to Light Yellow Liquid | [1] |
| Boiling Point | 95-100 °C @ 1.6 Torr | [1] |
| Predicted Density | 1.169 ± 0.06 g/cm³ | [1] |
| Storage Temp. | 2-8°C | [1] |
Table 2: Predicted Spectroscopic Data
While raw spectral data requires experimental acquisition, the expected characteristic signals can be predicted based on the molecule's structure. Spectral data sets for this compound are available for reference from chemical suppliers.[4]
| Spectroscopy | Characteristic Signals |
| ¹H NMR | δ ≈ 5.9-6.1 ppm (s, 1H, vinylic H); δ ≈ 3.7 ppm (s, 3H, -OCH₃); δ ≈ 2.3-2.6 ppm (m, 4H, allylic & α-keto CH₂); δ ≈ 2.0-2.2 ppm (m, 2H, CH₂) |
| ¹³C NMR | δ ≈ 198 ppm (C=O, ketone); δ ≈ 165 ppm (C=O, ester); δ ≈ 155 ppm (vinylic C-CO₂Me); δ ≈ 130 ppm (vinylic C-H); δ ≈ 52 ppm (-OCH₃); δ ≈ 35-38 ppm (allylic & α-keto CH₂); δ ≈ 22 ppm (CH₂) |
| FT-IR (ν, cm⁻¹) | ≈ 1720 (C=O, ester stretch); ≈ 1680 (C=O, ketone stretch); ≈ 1620 (C=C, alkene stretch); ≈ 1250 (C-O, ester stretch) |
| Mass Spec (EI) | m/z = 154 (M⁺); fragments corresponding to loss of -OCH₃ (123) and -CO₂CH₃ (95) |
Synthesis and Mechanism: The Robinson Annulation
The construction of the cyclohexenone ring system is classically achieved via the Robinson annulation , a powerful ring-forming reaction discovered by Robert Robinson in 1935.[5] This reaction sequence elegantly combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring from acyclic precursors.[5][6][7]
Mechanistic Pathway
The synthesis initiates with a Michael addition , where a nucleophilic enolate (the Michael donor) attacks an α,β-unsaturated carbonyl compound (the Michael acceptor).[8][9] This is followed by an intramolecular Aldol condensation of the resulting 1,5-dicarbonyl intermediate, which upon dehydration, yields the final cyclohexenone product.[10]
Protocol: Synthesis of Methyl 3-oxocyclohex-1-enecarboxylate
This protocol describes a plausible and robust synthesis based on the Robinson annulation pathway.
Materials:
-
Methyl acetoacetate (Michael Donor)
-
Methyl vinyl ketone (MVK) (Michael Acceptor)
-
Sodium methoxide (NaOMe) in Methanol (Base)
-
Anhydrous Methanol (Solvent)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M HCl)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a 25% solution of sodium methoxide in methanol (1.1 equivalents). The solution is cooled to 0°C in an ice bath.
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling the basic solution is crucial to control the initial exothermic deprotonation and prevent self-condensation of the methyl acetoacetate.
-
-
Enolate Formation: Methyl acetoacetate (1.0 equivalent) dissolved in anhydrous methanol is added dropwise to the cooled NaOMe solution over 30 minutes, maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at 0°C to ensure complete formation of the enolate.
-
Self-Validation: The formation of the sodium enolate is a well-established, high-yielding reaction. Complete deprotonation is key for the subsequent Michael addition to proceed efficiently.
-
-
Michael Addition: Methyl vinyl ketone (1.0 equivalent) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 4-6 hours.
-
Aldol Condensation & Dehydration: The reaction mixture is gently heated to reflux (approx. 65°C) for 2-3 hours. The reaction progress is monitored by TLC.
-
Causality: Heating provides the activation energy for the intramolecular aldol condensation to form the six-membered ring, followed by base-catalyzed dehydration (loss of water) to yield the thermodynamically stable, conjugated enone system.[10]
-
-
Workup and Quenching: After cooling to room temperature, the reaction is carefully quenched by pouring it into a beaker of ice-cold saturated aqueous NH₄Cl. The pH is adjusted to ~5-6 with 1M HCl.
-
Causality: Quenching with a mild acid like NH₄Cl neutralizes the strong base (NaOMe) and protonates any remaining enolates, stopping the reaction.
-
-
Extraction and Purification: The aqueous mixture is extracted three times with diethyl ether. The combined organic layers are washed with water, then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Self-Validation: This standard aqueous workup effectively removes inorganic salts and residual methanol. Washing with brine helps to break any emulsions and further dry the organic layer.
-
-
Final Purification: The resulting crude oil is purified by vacuum distillation (e.g., at 95-100 °C @ 1.6 Torr[1]) or column chromatography on silica gel to afford the pure Methyl 3-oxocyclohex-1-enecarboxylate.
Chemical Reactivity: A Hub for Molecular Elaboration
The dual functionality of the title compound makes it a powerful intermediate for further synthetic transformations. Its reactivity is dominated by the electrophilic nature of the enone system.
Michael Addition (Conjugate Addition)
As a classic Michael acceptor, the β-carbon of the enone is highly electrophilic and susceptible to attack by a wide range of soft nucleophiles (Michael donors).[8] This reaction is a cornerstone of C-C bond formation.[9]
This reactivity is fundamental to its application in building molecular complexity, allowing for the introduction of diverse substituents at the C4 position of the cyclohexenone ring.
Applications in Drug Discovery & Development
The cyclohexenone scaffold is a common feature in many biologically active molecules, including steroids and alkaloids.[5] Methyl 3-oxocyclohex-1-enecarboxylate serves as an accessible entry point to this structural class.
-
Scaffold for Novel Therapeutics: Its utility has been demonstrated in the synthesis of new anticonvulsant agents, where the core structure is modified to interact with biological targets like GABA receptors.
-
Intermediate for Complex Synthesis: The compound is a key starting material for multi-step syntheses. The enone functionality can be used to direct the formation of further rings or to introduce stereocenters, while the ester can be hydrolyzed, reduced, or converted into other functional groups.
The following diagram illustrates a conceptual workflow where the title compound is used as a starting point for a hypothetical drug candidate.
Conclusion
Methyl 3-oxocyclohex-1-enecarboxylate is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its predictable reactivity, rooted in the classic mechanisms of the Robinson annulation and Michael addition, combined with its bifunctional nature, provides a reliable and versatile platform for the construction of complex molecular architectures. For scientists and researchers in drug discovery, this compound represents an efficient and powerful starting point for the development of novel therapeutics containing the valuable cyclohexanone core.
References
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LookChem. (n.d.). METHYL 3-OXO-CYCLOHEX-1-ENECARBOXYLATE manufacturers and suppliers in india. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 1-methyl-3-oxocyclohexanecarboxylate. Retrieved from [Link]
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Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]
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ChemSynthesis. (n.d.). methyl 3-oxocyclohexanecarboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]
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ResearchGate. (2019). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link]
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ChemSynthesis. (n.d.). methyl 3-oxo-1-cyclohexene-1-carboxylate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
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The Organic Chemistry Tutor. (2025). Robinson Annulation Made EASY. Retrieved from [Link]
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ChemSynthesis. (n.d.). methyl 6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]
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Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1981). Michael addition of dimethyloxosulphonic-(3-oxocyclohex-1-enyl)methanides to αβ-unsaturated compounds: preparation of some vinylcyclopropanes. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-oxocyclopent-1-enecarboxylate. Retrieved from [Link]
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Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-oxocyclohex-3-ene-1-carboxylate. Retrieved from [Link]
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